molecular formula C12H17N B2922342 2alpha-Methyl-6alpha-phenylpiperidine CAS No. 1203602-91-8

2alpha-Methyl-6alpha-phenylpiperidine

Cat. No.: B2922342
CAS No.: 1203602-91-8
M. Wt: 175.275
InChI Key: JYJBTYOECUQNLE-ZYHUDNBSSA-N
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Description

2alpha-Methyl-6alpha-phenylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom.

Mechanism of Action

Target of Action

The primary target of 2alpha-Methyl-6alpha-phenylpiperidine, also known as (2R,6R)-2-methyl-6-phenylpiperidine, is the central nervous system (CNS) μ-opioid receptor . This receptor plays a crucial role in pain perception and CNS depression .

Mode of Action

The compound functions as an analgesic due to its agonism of the CNS μ-opioid receptor . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression . Additionally, the compound has local anesthetic properties as a result of its interaction with sodium channels .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability . It also attenuates neuronal hyperexcitability and the upregulation of calcitonin gene-related peptide (CGRP), transient receptor potential ankyrin 1 (TRPA1) or vanilloid-1 (TRPV1), and vesicular glutamate transporter-2 (VGLUT2) in the peripheral nociceptive pathway .

Pharmacokinetics

It is known that the compound has a higher plasma protein binding than morphine . Normeperidine, an active metabolite of the compound, has analgesic activity and a potency twice that of the compound itself . Normeperidine has a longer elimination half-life than the compound and can accumulate in patients with renal disease, potentially leading to seizures .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of ascending pain pathways, alteration of pain perception, and CNS depression . It also results in the attenuation of neuronal hyperexcitability and the upregulation of CGRP, TRPA1 or TRPV1, and VGLUT2 in the peripheral nociceptive pathway .

Action Environment

It is known that the compound’s action can be influenced by the patient’s renal function, as normeperidine can accumulate in patients with renal disease, potentially leading to seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-Methyl-6alpha-phenylpiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques, optimized for yield and purity. The use of continuous flow reactors and advanced purification methods ensures the scalability and consistency required for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2alpha-Methyl-6alpha-phenylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

2alpha-Methyl-6alpha-phenylpiperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2alpha-Methyl-6alpha-phenylpiperidine is unique due to the combined presence of both methyl and phenyl groups, which significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its interaction with biological targets and improve its pharmacological profile compared to other piperidine derivatives .

Properties

IUPAC Name

(2R,6R)-2-methyl-6-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-4,7-8,10,12-13H,5-6,9H2,1H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJBTYOECUQNLE-ZYHUDNBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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